![molecular formula C11H14N2O2 B13168618 6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13168618.png)
6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with a hydroxymethyl group and a carbaldehyde group as substituents. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde typically involves the reaction of pyridine derivatives with pyrrolidine and formaldehyde. One common method includes the use of 2,5-dibromopyridine and pyrrolidine in the presence of a base such as sodium hydride, followed by the addition of formaldehyde to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Formation of 6-[3-(Carboxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid.
Reduction: Formation of 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can act as a pharmacophore, interacting with various biological targets such as enzymes and receptors. The hydroxymethyl and carbaldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1-Pyrrolidinyl)nicotinaldehyde: A similar compound with a pyrrolidine ring attached to a nicotinaldehyde moiety.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Another related compound with a boronic acid group instead of a carbaldehyde group.
Uniqueness
6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is unique due to the presence of both a hydroxymethyl group and a carbaldehyde group, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
6-[3-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-7-9-1-2-11(12-5-9)13-4-3-10(6-13)8-15/h1-2,5,7,10,15H,3-4,6,8H2 |
Clé InChI |
AKSZRONNERHKPG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CO)C2=NC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13168539.png)

![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)
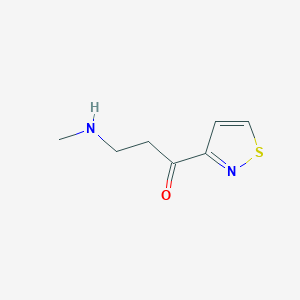
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13168552.png)
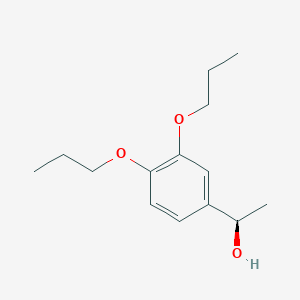
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)

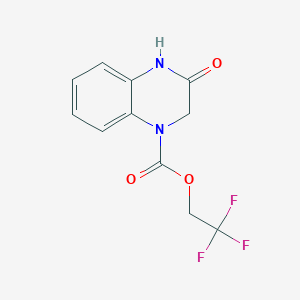
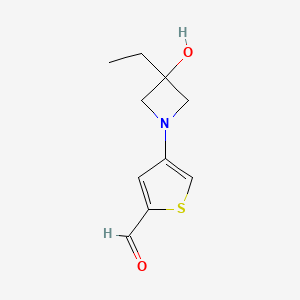
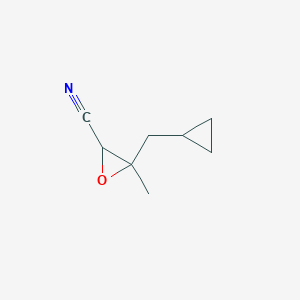

![[(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)

